molecular formula C9H9ClFN5 B11067413 N-(2-chloro-6-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine CAS No. 717830-28-9

N-(2-chloro-6-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine

Cat. No.: B11067413
CAS No.: 717830-28-9
M. Wt: 241.65 g/mol
InChI Key: VSDCIULKKGWKEH-UHFFFAOYSA-N
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Description

N-(2-chloro-6-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine is a synthetic organic compound characterized by the presence of a tetrazole ring substituted with a 2-chloro-6-fluorobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 1-methyl-1H-tetrazol-5-amine under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the chlorination of 2-chloro-6-fluorotoluene to obtain 2-chloro-6-fluorobenzyl chloride, followed by its reaction with 1-methyl-1H-tetrazol-5-amine .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Substitution Reactions: The tetrazole ring can participate in substitution reactions, leading to the formation of various substituted tetrazoles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various organic solvents such as DMF and THF. Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include substituted tetrazoles, benzylamines, and other derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2-chloro-6-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2-chloro-6-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

717830-28-9

Molecular Formula

C9H9ClFN5

Molecular Weight

241.65 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-1-methyltetrazol-5-amine

InChI

InChI=1S/C9H9ClFN5/c1-16-9(13-14-15-16)12-5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3,(H,12,13,15)

InChI Key

VSDCIULKKGWKEH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)NCC2=C(C=CC=C2Cl)F

Origin of Product

United States

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